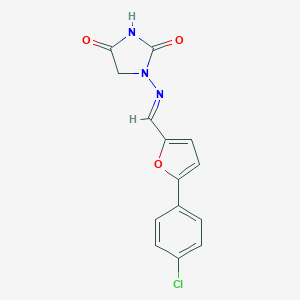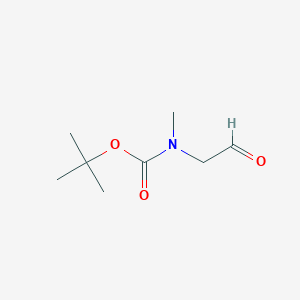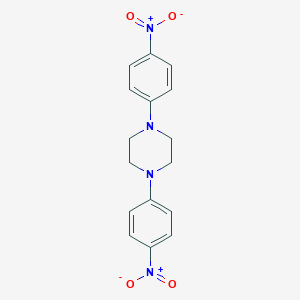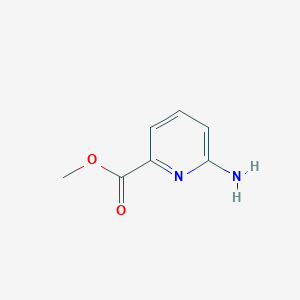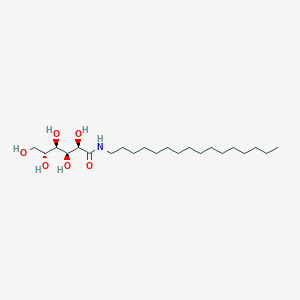
(2,5-Difluorophenyl)-piperidin-4-ylmethanone
Übersicht
Beschreibung
The compound (2,5-Difluorophenyl)-piperidin-4-ylmethanone, while not directly studied in the provided papers, is closely related to the piperidine derivatives discussed. Piperidine derivatives are known for their diverse biological properties and significance in medicinal chemistry. These compounds are often synthesized and studied for their potential as therapeutic agents due to their interaction with various biological targets .
Synthesis Analysis
The synthesis of related piperidine derivatives typically involves substitution reactions and is characterized by spectroscopic techniques such as X-ray diffraction, which confirms the structure of the synthesized compounds. For example, the synthesis of a related compound involved a substitution reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with a sulfonyl chloride derivative . This suggests that similar methods could be applied to synthesize (2,5-Difluorophenyl)-piperidin-4-ylmethanone.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often confirmed by single-crystal X-ray diffraction studies. For instance, it was found that the piperidine ring adopts a chair conformation, and the geometry around certain atoms, such as sulfur, can be distorted tetrahedral . These structural details are crucial for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be inferred from studies on their molecular electrostatic potential (MEP) maps, which identify potential sites for electrophilic and nucleophilic attacks. For example, negative electrostatic potential regions are localized around the carbonyl group, indicating sites for electrophilic attack, while positive regions are localized on the rings, suggesting sites for nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are explored through various computational and experimental techniques. Density Functional Theory (DFT) calculations, including HOMO-LUMO energy gap analysis, provide insights into the electronic properties and charge transfer within the molecule . The thermal stability of these compounds is typically assessed using thermogravimetric analysis, which reveals the temperature range in which the structure remains stable . Vibrational spectroscopy, such as Fourier-Transform Infrared and Raman spectra, is used to compute vibrational wavenumbers and assign potential energy distributions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A series of new derivatives were synthesized from (2,5-Difluorophenyl)-piperidin-4-ylmethanone, showing promising antimicrobial activity. This includes efforts like the synthesis of oxime derivatives, which exhibited significant antibacterial and antifungal activities against various pathogenic strains, indicating their potential as leads for developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).
Structural and Computational Studies
The synthesized compounds have also been a subject of extensive structural and computational studies. For example, the crystal structure, thermal properties, and electronic parameters of a specific derivative were thoroughly examined, highlighting the compound's stability and potential electronic applications. Such studies not only elucidate the physical and chemical properties of these compounds but also explore their applications in material science and electronic device development (C. S. Karthik et al., 2021).
Synthesis Techniques and Process Optimization
Research on the synthesis and optimization of related compounds has led to the development of efficient synthetic routes, improving yields and streamlining production processes. This includes the synthesis of key pharmaceutical intermediates, demonstrating the importance of these compounds in drug development and the pharmaceutical industry (Zheng Rui, 2010).
Material Science and Polymer Research
Compounds derived from (2,5-Difluorophenyl)-piperidin-4-ylmethanone have been utilized in the development of novel copolymers, showcasing their potential in creating materials with enhanced properties. For instance, the synthesis of copolymers incorporating difluorophenyl derivatives revealed substantial increases in glass transition temperatures, indicating their utility in producing materials with improved thermal stability (G. Kharas et al., 2000).
Corrosion Inhibition
Furthermore, derivatives of (2,5-Difluorophenyl)-piperidin-4-ylmethanone have been investigated for their corrosion inhibition properties, showing effectiveness in protecting metals from corrosion in various environments. This highlights their potential application in industrial settings, particularly in maintaining the integrity and longevity of metal structures and components (S. Kaya et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2,5-difluorophenyl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRALMPDEWIMBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262734 | |
| Record name | (2,5-Difluorophenyl)-4-piperidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Difluorobenzoyl)piperidine | |
CAS RN |
1016743-93-3 | |
| Record name | (2,5-Difluorophenyl)-4-piperidinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016743-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Difluorophenyl)-4-piperidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




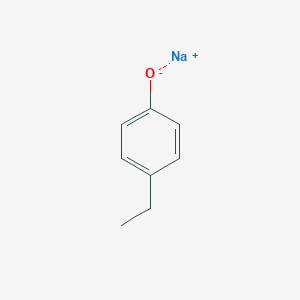

![2-Chloro-1-[2-(methylamino)phenyl]ethanone](/img/structure/B104797.png)
